molecular formula C18H26O8 B14077783 2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid CAS No. 50467-34-0

2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid

Cat. No.: B14077783
CAS No.: 50467-34-0
M. Wt: 370.4 g/mol
InChI Key: PDZQDZYDKNSOJM-UHFFFAOYSA-N
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Description

2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two cyclohexane rings connected by ester and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available cyclohexane derivatives. One common method involves the esterification of cyclohexanecarboxylic acid with ethylene glycol, followed by further esterification with another molecule of cyclohexanecarboxylic acid. The reaction conditions often require the use of acid catalysts and elevated temperatures to drive the esterification reactions to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The ester and ether linkages can be hydrolyzed by enzymes, leading to the release of cyclohexane derivatives. These reactions can affect various biochemical pathways, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid is unique due to its dual cyclohexane rings connected by ester and ether linkages, which confer distinct chemical and physical properties

Properties

CAS No.

50467-34-0

Molecular Formula

C18H26O8

Molecular Weight

370.4 g/mol

IUPAC Name

2-[2-(2-carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H26O8/c19-15(20)11-5-1-3-7-13(11)17(23)25-9-10-26-18(24)14-8-4-2-6-12(14)16(21)22/h11-14H,1-10H2,(H,19,20)(H,21,22)

InChI Key

PDZQDZYDKNSOJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCCOC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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